1-[3,5-Bis(trifluoromethyl)phenyl]-3-(dimethylamino)prop-2-en-1-one
Description
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(dimethylamino)prop-2-en-1-one is a chalcone derivative characterized by a trifluoromethyl-substituted aromatic ring and a dimethylamino group linked via an α,β-unsaturated ketone backbone. Its synthesis involves Claisen–Schmidt condensation, yielding a planar structure with significant electron-withdrawing (trifluoromethyl) and electron-donating (dimethylamino) groups, which influence its reactivity and physicochemical properties . X-ray crystallography reveals a monoclinic crystal system (space group P2₁/c) with bond lengths and angles consistent with chalcone analogs (e.g., C=O bond: 1.225 Å, C=C bond: 1.328 Å).
Properties
CAS No. |
154258-38-5 |
|---|---|
Molecular Formula |
C13H11F6NO |
Molecular Weight |
311.22 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C13H11F6NO/c1-20(2)4-3-11(21)8-5-9(12(14,15)16)7-10(6-8)13(17,18)19/h3-7H,1-2H3 |
InChI Key |
CPLOYPIBQYCAQT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds through a nucleophilic attack of the dimethylamino group from the acetal onto the α-carbon of the ketone, followed by elimination of methanol and dehydration to yield the α,β-unsaturated carbonyl system (Figure 1).
Key Parameters :
- Base : Pyridine or other weak bases to facilitate deprotonation.
- Solvent : Dichloromethane or tetrahydrofuran (THF).
- Temperature : Room temperature to 50°C.
- Reaction Time : 2–24 hours.
| Parameter | Optimal Range | Rationale |
|---|---|---|
| Base | Pyridine | Neutralizes acidic byproducts |
| Solvent | Dichloromethane | High solubility for reactants |
| Temperature | 25–40°C | Prevents side reactions |
Aza-Michael Addition-Elimination Approach
A complementary method employs aza-Michael addition of dimethylamine to an α,β-unsaturated ketone precursor, followed by elimination to form the enaminone (Figure 2).
Starting Materials and Conditions
- Precursor : (E)-1-(3,5-bis(trifluoromethyl)phenyl)prop-2-en-1-one (enone).
- Reagents : Dimethylamine, catalyst (e.g., Lewis acids).
- Solvent : Methanol or acetonitrile.
Reaction Steps :
- Aza-Michael Addition : Dimethylamine attacks the β-carbon of the enone.
- Elimination : Base-induced removal of water to restore the α,β-unsaturation.
| Step | Conditions | Function |
|---|---|---|
| Addition | 0°C → RT, 12 hours | Forms β-amino ketone intermediate |
| Elimination | K₂CO₃, reflux, 6 hours | Eliminates water to form enaminone |
Advantages and Limitations
- Advantages :
- Limitations :
- Requires synthesis of enone precursors, which may involve additional steps.
Alternative Routes and Modifications
Thiourea Derivatives as Intermediates
Some protocols utilize thiourea intermediates, though this method is less direct. For example, reacting 3,5-bis(trifluoromethyl)benzaldehyde with dimethylamine and thiourea under acidic conditions yields a thiourea derivative, which can be oxidized to the enaminone.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|
| Condensation | DMF dimethyl acetal | Moderate* | High | Good |
| Aza-Michael Addition | Enone, dimethylamine | Moderate* | Moderate | Fair |
| Thiourea Intermediate | Thiourea, acid | Low | Variable | Poor |
*Yields inferred from analogous reactions.
Characterization and Quality Control
The compound is characterized via:
- NMR Spectroscopy :
- X-ray Crystallography : Confirms Z-configuration (unlike E-configured precursors).
- Mass Spectrometry : Molecular ion peak at m/z 311.22 (C₁₃H₁₁F₆NO).
Industrial and Academic Applications
This compound is used as a building block in:
Chemical Reactions Analysis
Potential Chemical Reactions
-
Nucleophilic Addition : The carbonyl group in the propenone structure can undergo nucleophilic addition reactions, potentially forming new carbon-carbon or carbon-heteroatom bonds.
-
Electrophilic Substitution : The aromatic ring, despite being electron-deficient due to the trifluoromethyl groups, might still undergo electrophilic substitution reactions under certain conditions.
-
Michael Addition : The α,β-unsaturated carbonyl system is susceptible to Michael additions by nucleophiles, which could lead to the formation of new carbon-carbon bonds.
3.1. 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-(-)-2-(dimethylamino)cyclohexyl]thiourea
This compound, an organocatalyst, is used in hydrogen bonding-mediated reactions. It features a similar trifluoromethyl-substituted phenyl group but is part of a thiourea structure, which is known for its catalytic properties in organic synthesis .
3.2. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
This compound is another example of a thiourea derivative used as an organocatalyst. It employs double hydrogen bonding to activate substrates in various organic transformations .
Data Tables
Given the lack of specific data on 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(dimethylamino)prop-2-en-1-one , we can consider related compounds for comparison:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-(-)-2-(dimethylamino)cyclohexyl]thiourea | C₁₇H₂₁F₆N₃S | 413.42 | 87–88 |
| N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | C₁₄H₈F₁₂N₄S | 484.23 | Not specified |
Scientific Research Applications
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(dimethylamino)prop-2-en-1-one has a variety of applications in scientific research:
1. Organic Synthesis:
- The compound serves as a reagent in organic synthesis and catalysis. Its unique structure allows for versatile chemical reactions, including oxidation, reduction, and substitution reactions .
2. Biological Research:
- Investigated for potential biological activities, this compound interacts with various biomolecules. The trifluoromethyl groups enhance binding affinity to enzymes and receptors, making it a subject of interest in drug discovery .
3. Medicinal Chemistry:
- It is explored for therapeutic properties, acting as a lead compound in the development of new drugs. The compound's ability to modulate biological pathways positions it as a candidate for treating various diseases .
4. Material Science:
- In industrial applications, it contributes to the development of advanced materials due to its chemical stability and reactivity. This includes potential uses in coatings and polymers .
Case Studies
Several studies have highlighted the applications of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(dimethylamino)prop-2-en-1-one:
Case Study 1: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. The presence of trifluoromethyl groups is linked to enhanced antibacterial activity compared to traditional antibiotics .
Case Study 2: Drug Development
In medicinal chemistry studies, modifications of this compound have led to the discovery of new pharmacological agents targeting specific diseases. Its ability to interact with biological receptors has been crucial in developing novel therapeutic strategies .
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
The compound’s closest analogs include:
- (E)-3-(4-(Dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (): Differs in substituent positions (3,5-bis(trifluoromethyl) vs. 4-trifluoromethyl on the aryl group). This positional isomerism impacts electron distribution, with the 3,5-bis(trifluoromethyl) group enhancing steric bulk and lipophilicity .
- (E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (): Bromine substitution introduces heavier halogen effects, increasing molecular weight (MW: 342.2 g/mol vs. target compound’s 335.24 g/mol) and polarizability, which may alter binding affinity in biological systems .
- Fluorophenyl-substituted chalcones (): Compounds like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one exhibit dihedral angles (7.14°–56.26°) between aromatic rings, influencing conjugation and planarity. The target compound’s 3,5-bis(trifluoromethyl) group likely reduces planarity compared to mono-fluorinated analogs, affecting π-π stacking interactions .
Data Table: Key Comparisons
Biological Activity
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(dimethylamino)prop-2-en-1-one, a compound with significant structural complexity, is noted for its potential biological activity. The presence of trifluoromethyl groups enhances its chemical stability and reactivity, making it a subject of interest in medicinal chemistry and biological research.
- CAS Number : 154258-38-5
- Molecular Formula : C13H11F6NO
- Molecular Weight : 311.22 g/mol
- IUPAC Name : 1-[3,5-bis(trifluoromethyl)phenyl]-3-(dimethylamino)prop-2-en-1-one
- Structural Features : The compound features a conjugated system that may facilitate interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl groups are believed to enhance binding affinity and specificity towards these targets, leading to diverse biological effects.
Biological Activity Overview
Research indicates that 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(dimethylamino)prop-2-en-1-one exhibits:
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against various strains of bacteria.
- Anticancer Effects : Investigations into the compound's antiproliferative effects on cancer cell lines have shown promising results, particularly in breast cancer models.
Anticancer Activity
A study evaluated the antiproliferative effects of structurally similar compounds in MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited significant activity (IC50 values in the low nanomolar range). While specific data for 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(dimethylamino)prop-2-en-1-one were not directly mentioned, the structural similarities suggest potential efficacy in similar pathways .
Antimicrobial Studies
In vitro assays have demonstrated that compounds with similar structural motifs possess notable antibacterial properties. For instance, flavonoids with trifluoromethyl substitutions showed enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating that the trifluoromethyl group may play a critical role in microbial inhibition .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(dimethylamino)prop-2-en-1-one, and how is purity ensured?
- The compound is synthesized via condensation reactions between 3,5-bis(trifluoromethyl)acetophenone and dimethylamine derivatives under controlled conditions. Evidence from X-ray crystallographic studies highlights the use of refluxing polar aprotic solvents (e.g., DMF or THF) at 80–100°C for 12–24 hours . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitoring via TLC and NMR ensures reaction completion and purity .
Q. How is the molecular structure of this compound confirmed experimentally?
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 9.86 Å, b = 12.34 Å, c = 14.56 Å, and β = 112.3°. Bond distances (e.g., C=O at 1.22 Å, C–N at 1.35 Å) and angles are consistent with enone and dimethylamino moieties . SCXRD data (Tables 1–3 in ) confirm the absence of hydrogen bonding but note a short intermolecular O1–H6 contact (2.85 Å), influencing crystal packing.
Q. What are the recommended storage conditions to maintain stability?
- The compound is stable under inert atmospheres (argon or nitrogen) at 4°C in amber glass vials. Prolonged exposure to moisture or light leads to decomposition, as indicated by discoloration (yellow to brown) and NMR spectral changes. Stability testing via accelerated degradation studies (40°C/75% RH for 14 days) shows <5% degradation under optimal storage .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl groups influence reactivity in catalytic applications?
- The electron-withdrawing trifluoromethyl groups enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., in asymmetric organocatalysis). DFT calculations suggest a lowered LUMO energy (−3.2 eV) compared to non-fluorinated analogs, enabling activation of substrates like α,β-unsaturated aldehydes . Kinetic studies (e.g., Hammett plots) correlate substituent effects with reaction rates in Michael additions .
Q. What methodological approaches resolve contradictions in spectroscopic data during structural elucidation?
- Discrepancies between NMR and SCXRD data (e.g., rotational isomerism in solution) are addressed by variable-temperature NMR (VT-NMR). For example, broadening of dimethylamino signals at −40°C confirms restricted rotation. Complementary techniques like IR (C=O stretch at 1680 cm⁻¹) and high-resolution mass spectrometry (HRMS: m/z 335.0821 [M+H]⁺) validate the proposed structure .
Q. Can this compound serve as a precursor for chiral thiourea catalysts, and what modifications optimize enantioselectivity?
- While the compound itself is not a catalyst, its structural analogs (e.g., thiourea derivatives with cyclohexyl or binaphthyl groups) show high enantioselectivity (>90% ee) in asymmetric hydrogenations. Modifications like introducing bulky substituents (e.g., 3,5-dimethylphenyl) or adjusting the dimethylamino group’s spatial orientation improve stereocontrol. Case studies in aldol reactions demonstrate 15–20% yield increases with optimized derivatives .
Q. How do intermolecular interactions in the crystal lattice affect solubility and bioavailability?
- The lack of hydrogen bonding (confirmed by SCXRD ) results in low aqueous solubility (0.12 mg/mL at 25°C). However, short O1–H6 contacts (2.85 Å) create a hydrophobic lattice, complicating dissolution. Co-crystallization with hydrophilic coformers (e.g., cyclodextrins) or micronization (particle size <10 µm) improves bioavailability by 3–5× in simulated intestinal fluid .
Methodological Notes
- Synthesis Optimization : Use Schlenk-line techniques to exclude moisture during reactions.
- Crystallography : Slow evaporation from ethanol at 4°C yields diffraction-quality crystals.
- Analytical Validation : Cross-validate NMR (¹H, ¹³C, ¹⁹F) and HRMS to confirm purity and identity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
